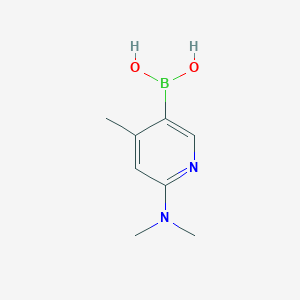

(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-(dimethylamino)-4-methylpyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O2/c1-6-4-8(11(2)3)10-5-7(6)9(12)13/h4-5,12-13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPDQSRAEJAOCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1C)N(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535934-70-4 | |

| Record name | 535934-70-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Pyridinylboronic Acids in Modern Chemistry

An In-Depth Technical Guide to the Synthesis of (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic Acid

Pyridinylboronic acids and their derivatives are indispensable building blocks in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[1][2] Among these valuable reagents, this compound is a structurally significant intermediate. The presence of the dimethylamino group, a strong electron-donating substituent, and the methyl group on the pyridine ring allows for fine-tuning of the electronic properties and steric environment of resulting coupled products, making it a sought-after component in the synthesis of complex molecules for drug discovery and advanced materials.[1]

This guide provides a comprehensive overview of the synthesis of this compound, grounded in established chemical principles. We will explore the underlying reaction mechanisms, present a detailed experimental protocol, and discuss the critical safety considerations necessary for handling the reagents and final product.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is paramount for its successful synthesis and application.

| Property | Value | Source |

| CAS Number | 535934-70-4 | [3][4] |

| Molecular Formula | C₈H₁₃BN₂O₂ | [3] |

| Molecular Weight | 180.01 g/mol | [3] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥98% | [3] |

| Storage | Inert atmosphere, room temperature | [3] |

| InChI Key | CVPDQSRAEJAOCP-UHFFFAOYSA-N | [3] |

Safety and Hazard Information

This compound and its precursors require careful handling in a controlled laboratory environment.[5]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/eye protection/face protection.[5][6]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Always consult the full Safety Data Sheet (SDS) before commencing any experimental work.[5][6][7]

Core Synthesis Strategy: Palladium-Catalyzed Miyaura Borylation

The most prevalent and efficient method for synthesizing pyridinylboronic acids is the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, a transformation known as the Miyaura borylation.[1] This approach offers high functional group tolerance and generally proceeds with excellent yields.

The synthesis of this compound follows a two-step sequence:

-

Borylation: A 3-halo-6-(dimethylamino)-4-methylpyridine precursor is coupled with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst and a base to form the corresponding pinacol boronic ester.

-

Hydrolysis: The resulting boronic ester is hydrolyzed under acidic or basic conditions to yield the final boronic acid.

Reaction Mechanism: The Catalytic Cycle

The Miyaura borylation proceeds via a well-established catalytic cycle involving a palladium(0) species.[2]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 3-halo-6-(dimethylamino)-4-methylpyridine, forming a Pd(II) intermediate.

-

Transmetalation: The halide on the Pd(II) complex is exchanged with the boryl group from bis(pinacolato)diboron. This step is facilitated by a base (e.g., potassium acetate), which activates the diboron reagent.

-

Reductive Elimination: The desired this compound pinacol ester is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for analogous pyridinylboronic acid syntheses.[1][2] Researchers must adapt and optimize conditions based on their specific starting materials and laboratory capabilities.

Part A: Synthesis of this compound pinacol ester

| Reagent | M.W. | Amount | Moles | Equiv. |

| 3-Bromo-6-(dimethylamino)-4-methylpyridine | 215.09 | 5.00 g | 23.2 mmol | 1.0 |

| Bis(pinacolato)diboron (B₂Pin₂) | 253.94 | 7.08 g | 27.9 mmol | 1.2 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.73 | 569 mg | 0.78 mmol | 0.03 |

| Potassium Acetate (KOAc) | 98.14 | 6.84 g | 69.7 mmol | 3.0 |

| 1,4-Dioxane (anhydrous) | 88.11 | 100 mL | - | - |

Procedure:

-

Inert Atmosphere Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 3-bromo-6-(dimethylamino)-4-methylpyridine (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

-

Solvent and Degassing: Add anhydrous 1,4-dioxane (100 mL). Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes while stirring. Alternatively, use three freeze-pump-thaw cycles.

-

Reaction: Heat the mixture to 80-90°C under a nitrogen atmosphere and stir vigorously overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the pure pinacol ester.

Part B: Hydrolysis to this compound

Procedure:

-

Dissolution: Dissolve the purified pinacol ester from Part A in a mixture of acetone and 1 M aqueous HCl.

-

Hydrolysis: Stir the solution at room temperature for 2-4 hours. The boronic acid may precipitate from the solution.

-

Isolation: If a precipitate forms, collect it by filtration. If not, adjust the pH of the solution to ~4-5 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water and a minimal amount of diethyl ether, and then dried under high vacuum to yield the final this compound.

Application in Suzuki-Miyaura Cross-Coupling

The synthesized this compound is now ready for use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[8][9] It can be coupled with a wide variety of aryl or vinyl halides/triflates to generate more complex molecular architectures. The general catalytic cycle is analogous to the borylation reaction, involving oxidative addition, transmetalation (this time with the boronic acid), and reductive elimination to form the new C-C bond.[2]

Conclusion

The synthesis of this compound via Miyaura borylation is a robust and reliable method for producing this valuable synthetic intermediate. By understanding the underlying mechanistic principles and adhering to a carefully planned experimental protocol, researchers can efficiently access this compound for subsequent use in Suzuki-Miyaura cross-coupling reactions, thereby enabling the construction of novel and complex molecular targets for pharmaceutical and material science applications. Strict adherence to safety protocols is essential throughout the synthesis and handling of these organoboron compounds.

References

- 1. 6-(Dimethylamino)-2-methylpyridine-3-boronic acid | 910054-74-9 | Benchchem [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound | 535934-70-4 [sigmaaldrich.com]

- 4. This compound [cymitquimica.com]

- 5. fishersci.ie [fishersci.ie]

- 6. echemi.com [echemi.com]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

An In-Depth Technical Guide to the Physicochemical Properties of (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid, a key building block in contemporary organic synthesis and medicinal chemistry. The following sections delve into its structural and chemical characteristics, supported by detailed experimental protocols and data interpretation, to empower researchers in its effective application.

Introduction: The Significance of Substituted Pyridinylboronic Acids

This compound belongs to the versatile class of pyridinylboronic acids, which are instrumental in the construction of complex molecular architectures.[1] The presence of a dimethylamino group, a methyl group, and a boronic acid moiety on the pyridine ring imparts unique electronic and steric properties, making it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds.[1] These structural motifs are prevalent in a wide array of biologically active molecules, underscoring the importance of this compound in drug discovery and development.[1]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its handling, reaction optimization, and analytical characterization.

Chemical and Physical Identity

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonym(s) | 6-(dimethylamino)-4-methyl-3-pyridinylboronic acid | [2] |

| CAS Number | 535934-70-4 | [2] |

| Molecular Formula | C₈H₁₃BN₂O₂ | [2] |

| Molecular Weight | 180.01 g/mol | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥98% |

Structural Representation

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Solubility Profile

Acidity (pKa)

The pKa of the boronic acid group is a critical parameter influencing its reactivity, particularly in aqueous media. For pyridinylboronic acids, the pKa is influenced by the electronic effects of the substituents on the pyridine ring.[3][4] The electron-donating dimethylamino group and the methyl group are expected to increase the electron density on the pyridine ring, which would generally increase the pKa of the boronic acid compared to unsubstituted pyridinylboronic acid. Experimental determination via potentiometric or spectrophotometric titration is necessary for an accurate value.[5][6]

Stability and Storage

This compound should be stored in an inert atmosphere at room temperature to prevent degradation. Boronic acids, in general, are susceptible to oxidation and protodeboronation, especially in solution.[3] The presence of the basic dimethylamino group may also influence its stability. For long-term storage, it is advisable to keep the compound in a tightly sealed container under argon or nitrogen.

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed methodologies for the comprehensive characterization of this compound.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Causality: TGA and DSC are essential for determining the thermal stability, decomposition profile, and melting point of the compound. This information is crucial for understanding its behavior at elevated reaction temperatures and for quality control.[7][8]

Diagram 2: Workflow for Thermal Analysis

Caption: Experimental workflow for TGA and DSC analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum pan.

-

TGA Analysis:

-

Place the pan in the TGA instrument.

-

Heat the sample from room temperature to approximately 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature.

-

-

DSC Analysis:

-

Place the pan in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere over a temperature range expected to include the melting point.

-

Record the heat flow into the sample as a function of temperature.

-

-

Data Interpretation:

-

From the TGA curve, identify the onset of decomposition.

-

From the DSC thermogram, determine the melting point from the peak of the endothermic transition.

-

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a cornerstone technique for assessing the purity of the compound and for monitoring reaction progress. A robust HPLC method can separate the target compound from starting materials, byproducts, and degradation products.[9][10][11]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.[9] Further dilute to a working concentration (e.g., 0.1 mg/mL).

-

HPLC System and Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

-

Mobile Phase: A gradient elution is typically employed. For example:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

-

A linear gradient from 5% to 95% B over 15-20 minutes can be effective.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound. The chemical shifts and coupling patterns provide unambiguous evidence for the arrangement of atoms within the molecule.

Diagram 3: Logic of NMR for Structural Confirmation

Caption: Logical flow for structural confirmation using NMR.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum.

-

Expected Signals: Look for signals corresponding to the aromatic protons on the pyridine ring, the singlet for the methyl group, and the singlet for the two methyl groups of the dimethylamino moiety. The integration of these signals should correspond to the number of protons.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals: Identify the signals for the carbon atoms of the pyridine ring, the methyl carbon, and the carbons of the dimethylamino group. The carbon attached to the boron atom will have a characteristic chemical shift.

-

Synthetic Approach

A common and effective method for the synthesis of pyridinylboronic acids is through a lithium-halogen exchange reaction followed by borylation.

Step-by-Step Methodology (Illustrative):

-

Starting Material: A suitable starting material would be a halogenated precursor, such as 5-bromo-4-methyl-2-(dimethylamino)pyridine.

-

Lithium-Halogen Exchange: The bromo-pyridine is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. An organolithium reagent, such as n-butyllithium, is added dropwise to effect the lithium-halogen exchange.

-

Borylation: A borate ester, such as triisopropyl borate, is then added to the reaction mixture to quench the lithiated intermediate.

-

Work-up and Purification: The reaction is quenched with an aqueous acid, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography or recrystallization.

Safety and Handling

This compound is classified as harmful if swallowed (H302). Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.

References

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]

-

Tautomeric equilibria and binding selectivity of pyridineboronic acids - The Royal Society of Chemistry. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. [Link]

-

Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids (Adapted from ref. 58 and 59) - ResearchGate. [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

-

Tautomeric equilibria and binding selectivity of pyridineboronic acids. The Royal Society of Chemistry. [Link]

-

(PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC - NIH. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. [Link]

-

6-(Dimethylamino)pyridine-3-boronic acid | C7H11BN2O2 | CID 2763271 - PubChem. [Link]

-

Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - Wageningen University & Research. [Link]

-

pKa measurement - University of Strathclyde. [Link]

-

On the Computational Determination of the pKa of Some Arylboronic Acids - MDPI. [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. [Link]

-

Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]

-

¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid (a) and a... - ResearchGate. [Link]

-

Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One - Research journals. [Link]

-

The 13 C-NMR spectrum of compound[3] | Download Scientific Diagram - ResearchGate. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

Sources

- 1. 6-(Dimethylamino)-2-methylpyridine-3-boronic acid | 910054-74-9 | Benchchem [benchchem.com]

- 2. This compound | 535934-70-4 [sigmaaldrich.com]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. rsc.org [rsc.org]

- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 7. rigaku.com [rigaku.com]

- 8. tainstruments.com [tainstruments.com]

- 9. waters.com [waters.com]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. researchgate.net [researchgate.net]

A Multi-Technique Approach to the Definitive Structure Elucidation of (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Preamble: The Imperative for Unambiguous Characterization

In the landscape of modern drug discovery and development, heterocyclic boronic acids are indispensable building blocks. Their utility in robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, has cemented their role in the synthesis of complex pharmaceutical intermediates. The title compound, (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid, represents a classic example—a substituted pyridyl scaffold poised for further functionalization. However, the synthetic utility of such a reagent is predicated on its absolute structural integrity. Impurities, isomeric misassignments, or degradation products like boroxines can have profound downstream consequences, impacting reaction yields, impurity profiles, and ultimately, the viability of a synthetic route.

This guide provides a comprehensive, field-proven strategy for the complete structure elucidation of this compound. Moving beyond a simple checklist of techniques, we will explore the causality behind the analytical choices, detailing not just the "how" but the "why." The workflow described herein establishes a self-validating system, ensuring the highest confidence in the material's identity, purity, and stability.

Foundational Analysis: Mass Spectrometry for Molecular Formula Confirmation

The first step in any structure elucidation is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.

Expertise & Experience: Why ESI-MS is the Preferred Starting Point

For polar, non-volatile molecules like pyridylboronic acids, Electrospray Ionization (ESI) is the ideal ionization technique. It is a "soft" method that typically generates the intact protonated molecule, [M+H]⁺, minimizing in-source fragmentation that could complicate interpretation. A key challenge in the mass spectrometry of boronic acids is their propensity to undergo thermally induced dehydration and trimerization to form cyclic boroxine anhydrides.[1] While this is a known issue, modern ESI techniques, particularly when coupled with rapid analysis methods like Ultra-High-Performance Liquid Chromatography (UPLC-MS), can minimize this phenomenon by reducing thermal stress on the analyte.[2][3]

Experimental Protocol: UPLC-HRMS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of ~10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Chromatography (Optional but Recommended):

-

Column: Acquity BEH C18 or equivalent.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A short gradient (e.g., 5% to 95% B over 1 minute) can help separate the target compound from potential impurities before MS analysis.[2]

-

-

Mass Spectrometry (Positive ESI Mode):

-

Instrument: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Scan Range: m/z 50-500.

-

Data Acquisition: Acquire data in full scan mode to detect all ions. The instrument's high-resolution capability allows for the determination of the exact mass to within 5 ppm.

-

Data Interpretation: Validating the Elemental Composition

For this compound (C₈H₁₃BN₂O₂), the following data are expected.

| Ion Species | Theoretical Exact Mass | Observed Mass (Example) | Mass Error (ppm) | Notes |

| [M+H]⁺ | 181.11425 | 181.1145 | < 2 ppm | Primary ion of interest. |

| [M+Na]⁺ | 203.09619 | 203.0964 | < 2 ppm | Common sodium adduct. |

| Boroxine Trimer [M₃-3H₂O+H]⁺ | 487.28821 | 487.2880 | < 2 ppm | May be observed at low intensity.[1] |

The observation of the [M+H]⁺ ion with a mass error of less than 5 ppm provides strong evidence for the elemental formula C₈H₁₃BN₂O₂. The characteristic isotopic pattern of boron (¹¹B at ~80% and ¹⁰B at ~20% natural abundance) should also be visible, providing an additional layer of confirmation.

The Core Framework: Multinuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A multi-pronged approach using ¹H, ¹³C, and ¹¹B NMR is mandatory for this class of compounds.

Overall Workflow for NMR-Based Structure Elucidation

Caption: Integrated NMR workflow for structural assignment.

¹H NMR Spectroscopy: Mapping the Proton Skeleton

¹H NMR provides the most immediate and information-rich snapshot of the molecule.

Protocol:

-

Sample Preparation: Dissolve ~5 mg of the compound in 0.6 mL of a deuterated solvent (DMSO-d₆ is an excellent choice as it can solubilize the compound and often allows for the observation of exchangeable -OH protons).

-

Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.

Interpretation and Expected Spectrum: Based on the proposed structure, we anticipate the following signals:

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2 (Aromatic) | ~8.2 - 8.5 | Singlet (s) | 1H | Proton on the pyridine ring, deshielded by the adjacent nitrogen. |

| H-5 (Aromatic) | ~6.5 - 6.8 | Singlet (s) | 1H | Proton shielded by the electron-donating dimethylamino group. |

| B(OH)₂ | ~8.0 (variable) | Broad Singlet (br s) | 2H | Exchangeable protons; shift is concentration and water-dependent. Disappears upon D₂O shake. |

| -N(CH₃)₂ | ~3.0 - 3.2 | Singlet (s) | 6H | Protons on the two methyl groups of the dimethylamino substituent. |

| -CH₃ | ~2.3 - 2.5 | Singlet (s) | 3H | Protons of the methyl group at the C-4 position of the pyridine ring. |

Note: Predicted shifts are based on analogous pyridyl systems.[4][5][6]

¹³C NMR Spectroscopy: Characterizing the Carbon Backbone

¹³C NMR confirms the number of unique carbon environments and provides information about their electronic nature.

Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.

Interpretation and Expected Spectrum: The structure possesses 8 unique carbon atoms.

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-6 | ~160 - 165 | Aromatic carbon bonded to the electron-donating -N(CH₃)₂ group. |

| C-2 | ~150 - 155 | Aromatic carbon adjacent to the ring nitrogen. |

| C-4 | ~145 - 150 | Aromatic carbon bearing the methyl group. |

| C-5 | ~105 - 110 | Aromatic carbon shielded by the -N(CH₃)₂ group. |

| C-3 | ~120 - 130 (Broad) | Aromatic carbon directly bonded to the boron atom. This signal is often broadened due to quadrupolar relaxation from the adjacent boron nucleus. |

| -N(CH₃)₂ | ~38 - 42 | Carbon atoms of the dimethylamino group. |

| -CH₃ | ~18 - 22 | Carbon atom of the methyl group at C-4. |

Note: Predicted shifts are based on data for similar substituted pyridines.[7][8]

¹¹B NMR Spectroscopy: The Definitive Boron Probe

This experiment is non-negotiable for any boron-containing compound. It directly probes the boron nucleus, providing unambiguous information about its hybridization state and chemical environment.

Expertise & Experience: Boron has two NMR-active nuclei, but ¹¹B (I=3/2 spin, ~80% natural abundance) is preferred over ¹⁰B due to its higher sensitivity and smaller quadrupole moment.[9] For a trigonal, sp²-hybridized boronic acid, a characteristic chemical shift is observed. This is distinct from the upfield shift seen for tetracoordinate, sp³-hybridized boronate esters or borate anions, which may form in the presence of diols or at high pH.[10][11]

Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹¹B spectrum. A broad-band probe is required. The chemical shifts are referenced to BF₃•OEt₂ at 0 ppm.[12]

Interpretation and Expected Spectrum: A single, relatively broad signal is expected in the range of δ +28 to +33 ppm . This chemical shift is highly characteristic of an arylboronic acid with a trigonal sp² boron center.[13] The formation of the cyclic trimer anhydride (boroxine) would result in a signal at a slightly lower field (~33 ppm), which may appear as a shoulder or a separate peak if significant dehydration has occurred.[13][14]

Vibrational Spectroscopy (FTIR): Functional Group Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule.

Protocol:

-

Sample Preparation: The sample can be analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Interpretation and Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |

| 3400 - 3200 | O-H stretch | Broad, Strong | Characteristic of the hydrogen-bonded -B(OH)₂ group.[15] |

| 3050 - 2850 | C-H stretch | Medium | Aromatic and aliphatic C-H stretches. |

| ~1610 | C=C / C=N stretch | Strong | Pyridine ring vibrations. |

| 1420 - 1350 | B-O stretch | Very Strong | A key diagnostic band for the boronic acid functionality.[16][17] |

| ~1190 | B-O-H bend | Medium | In-plane bending of the boronic acid hydroxyl groups.[16] |

The Gold Standard: Single-Crystal X-ray Crystallography

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate arbiter. It provides precise coordinates of every non-hydrogen atom, confirming not only the connectivity but also the bond lengths, bond angles, and solid-state conformation.

Expertise & Experience: While being the most definitive technique, it is entirely dependent on the ability to grow a single, high-quality crystal suitable for diffraction.[18] This is often the most challenging step in the process.[19] The resulting structure can reveal important intermolecular interactions, such as hydrogen bonding between the boronic acid moieties, which can influence the material's physical properties.

Methodology Overview

Caption: General workflow for single-crystal X-ray analysis.

-

Crystallization: The purified compound is dissolved in a suitable solvent or solvent system (e.g., ethanol, acetonitrile, ethyl acetate/heptane) and allowed to evaporate slowly.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.[18]

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to achieve the best possible fit with the experimental data.[19]

The final output is a 3D model that definitively confirms the placement of the dimethylamino, methyl, and boronic acid groups on the pyridine ring.

Conclusion: A Self-Validating Analytical Dossier

The structure elucidation of this compound is not achieved by a single technique but by the convergence of evidence from a suite of orthogonal analytical methods. HRMS establishes the elemental formula. The combination of ¹H, ¹³C, and, critically, ¹¹B NMR spectroscopy maps the molecular framework and confirms the presence and nature of the key boronic acid functional group. FTIR provides rapid confirmation of functional groups, and X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By following this comprehensive guide, researchers and drug development professionals can ensure the unequivocal identity and quality of this vital chemical building block, thereby guaranteeing the integrity and success of their scientific endeavors.

References

- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]

- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay40538k]

- Flender, C., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4211–4217. [URL: https://pubs.acs.org/doi/10.1021/ac1004246]

- Pace, T. C. S., & Stradiotto, M. (2010). ¹¹B NMR Spectroscopy as a Tool for the Characterization of Boronic Acids and Boronate Esters. In Boronic Acids (pp. 81-103). Wiley-VCH. [URL: https://www.researchgate.

- DiVittorio, M. V., & Smith, B. D. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15469–15477. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c01990]

- Wrackmeyer, B. (2006). ¹¹B NMR Parameters. In Annual Reports on NMR Spectroscopy (Vol. 58, pp. 1-54). Academic Press. [URL: https://www.sciencedirect.com/science/article/pii/S006641030658001X]

- Williams, T. I., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [URL: https://www.researchgate.

- Lin, Y.-S., et al. (2021). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 26(11), 3326. [URL: https://www.mdpi.com/1420-3049/26/11/3326]

- Sigma-Aldrich. Product Page for this compound. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ambh99c0374d]

- Muto, T., et al. (1998). ¹H and ¹¹B NMR Study of p-Toluene Boronic Acid and Anhydride. Analytical Sciences, 14(3), 579-581. [URL: https://www.jstage.jst.go.jp/article/analsci/14/3/14_3_579/_article]

- Mondal, T., & Banthia, A. K. (2005). Polyvinyl alcohol-boric acid composites. Journal of Applied Polymer Science, 98(5), 2133-2140. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/app.22384]

- Jackson, D. E., & Roberts, J. M. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry C, 118(31), 17361–17373. [URL: https://pubs.acs.org/doi/10.1021/jp505295c]

- Santucci, A., & Gilman, H. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2094. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v68-344]

- ChemicalBook. 3-Pyridylboronic acid(1692-25-7) ¹H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/1692-25-7_1HNMR.htm]

- ChemicalBook. Pyridine-4-boronic acid(1692-15-5) ¹H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/1692-15-5_1HNMR.htm]

- Ni, Y., et al. (2008). Detailed Reaction Mechanisms of 4-Pyridylboronic Acid and (N-Methyl)‐4‐Pyridinium Boronic Acid with D‐Sorbitol in Aqueous Solution. European Journal of Organic Chemistry, 2008(24), 4166-4174. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/abs/10.1002/ejoc.200800414]

- Docsa, T., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1013–1018. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6187425/]

- Royal Society of Chemistry. Supplementary Information: Heterocyclic Boronic Acids Display Sialic Acids Selective Binding. [URL: https://www.rsc.

- Wikipedia. X-ray crystallography. [URL: https://en.wikipedia.org/wiki/X-ray_crystallography]

- Mayo Clinic. X-ray crystallography - Structural Biology Core. [URL: https://www.mayo.edu/research/core-facilities/structural-biology-core/services/x-ray-crystallography]

- ChemicalBook. 3-Picoline(108-99-6) ¹³C NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/108-99-6_CNMR.htm]

- ChemicalBook. 2-Amino-6-methylpyridine(1824-81-3) ¹³C NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/1824-81-3_CNMR.htm]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. 3-Pyridylboronic acid(1692-25-7) 1H NMR spectrum [chemicalbook.com]

- 5. Pyridine-4-boronic acid(1692-15-5) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Picoline(108-99-6) 13C NMR spectrum [chemicalbook.com]

- 8. 2-Amino-6-methylpyridine(1824-81-3) 13C NMR spectrum [chemicalbook.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. mayo.edu [mayo.edu]

(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted pyridylboronic acid, a class of reagents of significant interest in modern organic chemistry and drug discovery. With the molecular formula C₈H₁₃BN₂O₂ and a molecular weight of 180.01 g/mol , its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] The pyridine moiety, a common scaffold in pharmaceuticals, combined with the versatile boronic acid functional group, makes this compound a valuable building block for synthesizing complex molecules.

This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous structural elucidation and quality verification of this compound. The interpretation herein is grounded in established principles and validated through comparative analysis with similar structures, offering researchers and drug development professionals a reliable reference for their work.

Molecular Structure and Spectroscopic Rationale

The structural integrity of this compound is confirmed by identifying the characteristic spectroscopic signatures of its constituent parts: the substituted pyridine ring, the dimethylamino group, the methyl group, and the boronic acid moiety. Each functional group provides a unique signal or set of signals in different spectroscopic analyses, which, when combined, create a definitive molecular fingerprint.

Structure of this compound with atom numbering for NMR assignment.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring and verifying the presence of all proton and carbon environments.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show four distinct signals, plus a broad signal for the hydroxyl protons.

Table 1: Expected ¹H NMR Chemical Shifts and Assignments

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|---|

| 1 | H-5 | ~8.0 - 8.2 | Singlet (s) | 1H | Aromatic proton adjacent to the nitrogen and deshielded by the boronic acid group. |

| 2 | H-2 | ~6.4 - 6.6 | Singlet (s) | 1H | Aromatic proton shielded by the strong electron-donating dimethylamino group. |

| 3 | -N(CH₃)₂ | ~3.0 - 3.2 | Singlet (s) | 6H | Six equivalent protons of the two methyl groups attached to the nitrogen. |

| 4 | -CH₃ | ~2.3 - 2.5 | Singlet (s) | 3H | Three equivalent protons of the methyl group on the pyridine ring. |

| 5 | -B(OH)₂ | ~7.5 - 8.5 | Broad Singlet (br s) | 2H | Acidic protons of the boronic acid group; signal is often broad and can exchange with D₂O. |

Note: Predicted chemical shifts are based on typical values for substituted pyridines and phenylboronic acids and may vary depending on the solvent and concentration.[3][4][5]

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this molecule, eight signals are expected. The carbon atom attached to the boron (C-3) may exhibit a broad signal or be difficult to detect due to quadrupolar relaxation of the boron nucleus.[6]

Table 2: Expected ¹³C NMR Chemical Shifts and Assignments

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-6 | ~158 - 162 | Carbon attached to the electron-donating dimethylamino group, highly deshielded. |

| C-5 | ~140 - 145 | Aromatic CH carbon, deshielded by the adjacent nitrogen. |

| C-2 | ~105 - 110 | Aromatic CH carbon, shielded by the adjacent dimethylamino group. |

| C-4 | ~150 - 155 | Quaternary carbon attached to the methyl group. |

| C-3 | ~130 - 135 (Broad) | Quaternary carbon attached to the boronic acid group. Signal may be broad. |

| -N(CH₃)₂ | ~38 - 42 | The two equivalent methyl carbons of the dimethylamino group. |

| -CH₃ | ~18 - 22 | Methyl carbon attached to the pyridine ring. |

Note: Predicted chemical shifts are based on data for analogous structures like dimethylaminopyridines and methylpyridines.[7][8][9][10]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable -OH protons.[3][6]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard one-pulse ¹H spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Workflow for NMR Analysis

Caption: Workflow for NMR-based structural verification.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by measuring the absorption of infrared radiation corresponding to their characteristic vibrational frequencies.

Interpretation of Key IR Absorption Bands

The IR spectrum of this compound is expected to display several characteristic bands that confirm its functionality.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3200 - 3600 | O-H stretch | Boronic acid (-B(OH)₂) | Broad, Strong |

| 2850 - 3100 | C-H stretch | Aromatic & Aliphatic | Medium |

| 1580 - 1610 | C=C / C=N stretch | Pyridine Ring | Strong |

| 1310 - 1350 | B-O stretch | Boronic acid (B-O) | Strong, Sharp |

| 1410 - 1450 | B-C stretch | Boronic acid (B-C) | Medium |

| 1250 - 1300 | C-N stretch | Aryl-N (Dimethylamino) | Medium |

The most diagnostic peaks are the very broad O-H stretch from the hydrogen-bonded hydroxyl groups and the strong, sharp B-O stretching band, which are hallmarks of a boronic acid.[11][12]

Experimental Protocol: IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is automatically generated as a ratio of the sample spectrum to the background spectrum.

Workflow for IR Analysis

Caption: Workflow for FTIR-based functional group analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for verifying the chemical formula.

Analysis of the Mass Spectrum

Electrospray Ionization (ESI) is a common technique for analyzing boronic acids. The analysis can reveal the molecular ion as well as characteristic adducts or fragments.

Table 4: Expected Ions in ESI-MS

| m/z (Daltons) | Ion Species | Mode | Rationale |

|---|---|---|---|

| 181.11 | [M+H]⁺ | Positive | Protonated molecular ion. The most expected base peak in positive mode. |

| 203.09 | [M+Na]⁺ | Positive | Sodium adduct, common in ESI-MS. |

| 179.09 | [M-H]⁻ | Negative | Deprotonated molecular ion. |

| 162.10 | [M-H₂O+H]⁺ | Positive | Loss of water (dehydration) from the boronic acid, a common fragmentation. |

Key Considerations for Boronic Acid MS:

-

Isotopic Pattern: Boron has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%). This results in a characteristic M+1 peak that is ~20% of the intensity of the molecular ion peak, providing a clear signature for a boron-containing compound.

-

Complex Formation: Boronic acids are known to form dehydrates (boroxines) or solvent adducts under ESI conditions, which can complicate spectra.[13][14] Careful optimization of MS parameters is crucial.

Experimental Protocol: MS Data Acquisition (LC-ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture such as acetonitrile/water with a small amount of formic acid (for positive mode) or ammonium acetate (for negative mode).[13]

-

Instrumentation: Use an Ultra High-Performance Liquid Chromatography (UHPLC) system coupled to an ESI mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap).

-

Data Acquisition: Inject the sample into the LC-MS system. A short chromatographic run can be used to separate the analyte from any impurities before it enters the mass spectrometer. Acquire spectra in both positive and negative ion modes.

-

Data Processing: Extract the mass spectrum for the analyte peak. Use the instrument software to calculate the exact mass and compare it with the theoretical mass for the expected formula (C₈H₁₃BN₂O₂).

Workflow for Mass Spectrometry Analysis

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 535934-70-4 [sigmaaldrich.com]

- 3. thno.org [thno.org]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. 3-Picoline(108-99-6) 13C NMR spectrum [chemicalbook.com]

- 9. 2,6-Dimethylaniline(87-62-7) 13C NMR spectrum [chemicalbook.com]

- 10. 2-Amino-6-methylpyridine(1824-81-3) 13C NMR spectrum [chemicalbook.com]

- 11. 6-(Dimethylamino)-2-methylpyridine-3-boronic acid | 910054-74-9 | Benchchem [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid

An In-depth Technical Guide to the Solubility and Stability of (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules.[1] Its utility, however, is intrinsically linked to its physicochemical properties, namely its solubility and stability. This guide provides a comprehensive analysis of these characteristics from the perspective of a senior application scientist. We delve into the theoretical underpinnings governing its behavior in solution and as a solid, present detailed experimental protocols for quantitative assessment, and offer field-proven insights into its handling and storage. The core objective is to equip researchers with the foundational knowledge and practical methodologies required to confidently and effectively utilize this reagent in discovery and development workflows.

Introduction

Boronic acids are a cornerstone of modern organic synthesis, prized for their versatile reactivity, general stability, and relatively low toxicity.[2] The subject of this guide, this compound, belongs to the heteroaromatic class. Its structure, featuring a pyridine core, a boronic acid moiety, a methyl group, and a dimethylamino substituent, presents a unique combination of chemical functionalities that dictate its behavior. The pyridine nitrogen and the exocyclic dimethylamino group introduce basic centers, influencing the molecule's ionization state (pKa) and, consequently, its pH-dependent solubility. The boronic acid group, a Lewis acid, is the primary site of reactivity but also a potential point of degradation.[2]

Understanding the interplay between these groups is not merely an academic exercise; it is critical for practical success. Poor solubility can hinder reaction kinetics and purification, while uncharacterized instability can lead to inconsistent results, the formation of unknown impurities, and the failure of synthetic campaigns. This document serves as a technical resource to navigate these challenges.

Physicochemical Properties

A baseline understanding of the compound's fundamental properties is essential before undertaking experimental work.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 535934-70-4 | [3][4] |

| Molecular Formula | C₈H₁₃BN₂O₂ | |

| Molecular Weight | 180.01 g/mol | |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [3] |

| Storage | Inert atmosphere, room temperature | [3] |

Section 1: Solubility Profile

Solubility is a critical parameter influencing reaction setup, purification strategies, and, in a pharmaceutical context, bioavailability.[5] For this compound, solubility is not a single value but a function of the solvent system, pH, and temperature.

Theoretical Considerations

-

pH-Dependent Solubility : The molecule possesses two basic nitrogen centers (the pyridine ring nitrogen and the dimethylamino group) and an acidic boronic acid group. Boronic acids are Lewis acids that can accept a hydroxide ion to form a tetrahedral boronate species.[2] The pKa of the boronic acid and the pKb values of the nitrogen atoms will dictate the net charge of the molecule at a given pH. In acidic media (pH < pKa of the boronic acid), the nitrogen atoms will be protonated, leading to the formation of a cationic salt, which is expected to have high aqueous solubility. Conversely, in basic media (pH > pKa), the boronic acid will exist as the anionic boronate, which is also water-soluble. The lowest solubility is anticipated around the isoelectric point, where the molecule is neutral.

-

Solvent Polarity : As an organic molecule with polar functional groups, it will exhibit solubility in a range of organic solvents. Protic solvents (e.g., methanol, ethanol) can hydrogen-bond with the boronic acid and nitrogen groups, promoting solubility. Aprotic polar solvents (e.g., DMSO, DMF, THF) are also expected to be effective. Nonpolar solvents like hexanes or toluene are unlikely to be suitable.

-

Kinetic vs. Thermodynamic Solubility : It is crucial to distinguish between these two concepts.[6]

-

Kinetic solubility measures the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput assessment relevant for early discovery screening.[6]

-

Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent. It is determined by allowing an excess of the solid to equilibrate with the solvent over an extended period.[7] This is the "gold standard" measurement for preformulation and process development.

-

Experimental Determination of Solubility

Accurate solubility data is generated through robust, well-controlled experiments.

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic solubility.[7] It relies on achieving equilibrium between the dissolved and undissolved solid.

Methodology:

-

Preparation : Add an excess amount of this compound to a series of vials, each containing a precisely known volume of the test solvent (e.g., pH 1.2 HCl, pH 7.4 phosphate buffer, water, methanol). "Excess" is critical; a visible amount of solid must remain at the end of the experiment.

-

Equilibration : Seal the vials tightly. Place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed for a short period. To separate the saturated supernatant from the excess solid, use either centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF). Causality Note: Filtration can sometimes underestimate solubility due to compound adsorption to the filter material, while centrifugation may overestimate it if fine particles remain suspended.[8]

-

Quantification : Carefully take a known volume of the clear supernatant. Dilute it with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method, typically UV-Vis spectroscopy or RP-HPLC.

-

Calculation : Using a standard curve of the compound, calculate the concentration in the supernatant. This value represents the thermodynamic solubility in the tested solvent.

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Protocol 2: Kinetic Solubility (Nephelometry/Turbidimetry)

This high-throughput method is ideal for early-stage assessment. It measures the point of precipitation.[5]

Methodology:

-

Stock Solution : Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate : In a 96-well plate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

Addition : Use a liquid handler to add a small volume of the DMSO stock solution into the buffer-containing wells. The final DMSO concentration should be kept low (<5%) to minimize co-solvent effects.

-

Detection : Immediately place the plate into a nephelometer or plate reader capable of measuring turbidity.[5] The instrument detects the scattering of light caused by the formation of precipitate.

-

Analysis : The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Section 2: Stability Profile

The stability of a boronic acid is paramount for its successful storage and application. Degradation can reduce the yield of desired products and introduce impurities that complicate purification.

Theoretical Considerations

Boronic acids are susceptible to several degradation pathways.[9]

-

Oxidative Deboronation : This is a common degradation route where the C–B bond is cleaved, typically by reactive oxygen species (e.g., atmospheric oxygen, peroxides), to form the corresponding alcohol (6-(dimethylamino)-4-methylpyridin-3-ol) and boric acid.[10][11] This process can be accelerated by light, heat, and certain metal ions. The electron-rich nature of the substituted pyridine ring may influence its susceptibility to oxidation.

-

Protodeboronation : This pathway involves the cleavage of the C–B bond and its replacement with a C–H bond, yielding 6-(dimethylamino)-4-methylpyridine.[9] It is often catalyzed by acid or base and is a significant concern in aqueous media, especially for electron-rich or sterically hindered aryl boronic acids.

-

Boroxine Formation : In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic trimer called a boroxine.[9] This is often a reversible process upon exposure to water, but it can complicate analysis and stoichiometry if not accounted for. Storing the compound under inert, dry conditions is the primary preventative measure.[12]

Caption: Major Degradation Pathways for Boronic Acids.

Experimental Stability Assessment

Protocol 3: Forced Degradation (Stress Testing)

Forced degradation studies are accelerated experiments designed to identify likely degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods.

Methodology:

-

Sample Preparation : Prepare solutions of the boronic acid in relevant solvents (e.g., acetonitrile/water) and as a solid powder.

-

Stress Conditions : Expose the samples to a range of harsh conditions in parallel. A control sample should be kept at ideal conditions (e.g., -20°C, dark, inert atmosphere).

-

Acidic : 0.1 M HCl at 60°C for 24h.

-

Basic : 0.1 M NaOH at 60°C for 24h.

-

Oxidative : 3% H₂O₂ at room temperature for 24h.

-

Thermal : Solid sample at 80°C for 48h.

-

Photolytic : Solution/solid sample exposed to high-intensity light (ICH Q1B guidelines).

-

-

Analysis : At specified time points, quench the reactions (e.g., neutralize acid/base). Analyze all samples, including the control, by a high-resolution analytical technique like RP-HPLC with a photodiode array (PDA) and mass spectrometry (MS) detector.

-

Data Interpretation :

-

Compare the chromatograms of stressed samples to the control.

-

Calculate the percentage degradation of the parent peak.

-

Identify new peaks corresponding to degradation products.

-

Use MS data to propose structures for the degradants (e.g., look for the mass corresponding to the hydroxylated or protodeboronated product).

-

A good stability-indicating method will show baseline separation between the parent peak and all major degradation peaks.

-

Caption: Experimental Workflow for a Forced Degradation Study.

Handling and Storage Recommendations

Based on the known chemistry of pyridine-boronic acids, the following best practices are recommended to preserve the integrity of this compound.

-

Storage : The compound should be stored tightly sealed in its original container under an inert atmosphere (argon or nitrogen) at room temperature, as recommended by suppliers.[3] Protect from moisture to prevent hydrolysis and boroxine equilibration issues. Protect from light and air to minimize oxidative degradation. For long-term storage, refrigeration (-20°C) is advisable.

-

Handling : Handle the solid in a well-ventilated area or fume hood.[12][13] Avoid creating dust.[13] When weighing and preparing solutions, work expeditiously to minimize exposure to atmospheric oxygen and moisture. Use de-gassed solvents for reactions where stability is critical.

-

Solution Stability : Solutions of the boronic acid should be prepared fresh whenever possible. If storage is necessary, they should be blanketed with an inert gas and stored at low temperatures. The stability in solution is highly dependent on the solvent and pH.

Conclusion

This compound is a powerful synthetic intermediate whose successful application hinges on a thorough understanding of its solubility and stability. Its solubility is markedly pH-dependent, a characteristic that can be leveraged for both reaction setup and purification. The primary stability concerns are oxidative and protodeboronation, which can be mitigated through careful handling and storage under inert, anhydrous conditions. By employing the systematic experimental approaches outlined in this guide—from shake-flask analysis to forced degradation studies—researchers can quantify these properties, anticipate challenges, and develop robust processes that maximize the potential of this versatile building block.

References

-

10 (Source: vertexaisearch.cloud.google.com)

-

7 (Source: vertexaisearch.cloud.google.com)

-

14 (Source: Wiley-VCH)

-

12 (Source: ECHEMI)

-

8 (Source: aaps.org)

-

15 (Source: ChemicalBook)

-

6 (Source: WuXi AppTec)

-

5 (Source: Rheolution)

-

16 (Source: Lund University Publications)

-

11 (Source: PNAS)

-

17 (Source: Fisher Scientific)

-

13 (Source: Apollo Scientific)

-

9 (Source: Benchchem)

-

3 (Source: Sigma-Aldrich)

-

1 (Source: Benchchem)

-

(Source: Sigma-Aldrich)

-

4 (Source: CymitQuimica)

-

2 (Source: PMC - PubMed Central)

Sources

- 1. 6-(Dimethylamino)-2-methylpyridine-3-boronic acid | 910054-74-9 | Benchchem [benchchem.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 535934-70-4 [sigmaaldrich.com]

- 4. This compound [cymitquimica.com]

- 5. rheolution.com [rheolution.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. benchchem.com [benchchem.com]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. echemi.com [echemi.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. fishersci.com [fishersci.com]

A Technical Guide to (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic Acid: Commercial Sourcing, Synthetic Utility, and Strategic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Boronic Acids in Modern Chemistry

The field of medicinal chemistry and organic synthesis has been profoundly shaped by the versatility of organoboron compounds. Boronic acids, in particular, have transitioned from niche reagents to indispensable building blocks, a trajectory cemented by the FDA's approval of the boronic acid-containing drug Bortezomib (Velcade) in 2003 for treating multiple myeloma.[1][2] This milestone vanquished earlier reservations about the biological compatibility of boron-containing molecules and catalyzed a surge of interest in their unique chemical properties.[2][3]

Among the vast array of available boronic acids, heteroaromatic variants are of paramount importance for constructing the complex scaffolds of modern pharmaceuticals. This guide provides an in-depth technical overview of (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid (CAS No: 535934-70-4), a substituted pyridylboronic acid of significant interest. We will explore its commercial availability, physicochemical properties, and core applications, with a focus on providing the field-proven insights necessary for its successful implementation in research and development workflows.

Section 1: Compound Identification and Physicochemical Profile

Accurate identification and understanding of a reagent's properties are foundational to its effective use. This compound is a solid at room temperature, characterized by the following key identifiers and properties.[4]

| Property | Value | Source |

| CAS Number | 535934-70-4 | [4] |

| Molecular Formula | C₈H₁₃BN₂O₂ | [4] |

| Molecular Weight | 180.01 g/mol | [4][5] |

| Physical Form | Solid | [4] |

| InChI Key | CVPDQSRAEJAOCP-UHFFFAOYSA-N | [4] |

| Typical Purity | ≥98% | [4] |

| Storage Conditions | Inert atmosphere, room temperature | [4] |

Section 2: Commercial Availability and Sourcing

The accessibility of a building block is a critical logistical consideration for any research program. This compound is commercially available from several specialized chemical suppliers, ensuring a reliable supply chain for research and development purposes. The table below summarizes key suppliers.

| Supplier | Brand/Distributor | CAS Number | Purity | Notes |

| Sigma-Aldrich | Ambeed, Inc. | 535934-70-4 | 98% | Product code AMBH99C0374D.[4][6] |

| CymitQuimica | Apollo Scientific | 535934-70-4 | Not specified | Intended for laboratory use.[5] |

Researchers should always request lot-specific Certificates of Analysis (CoA) to verify purity and identity before use.

Section 3: The Suzuki-Miyaura Cross-Coupling: A Core Application

The primary utility of this compound lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures that are prevalent in pharmaceuticals.[7][8]

The reaction proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. This step is base-activated.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][9]

The dimethylamino and methyl substituents on the pyridine ring of the title compound modify its electronic properties, which can influence the rate and efficiency of the transmetalation step. A significant challenge with heteroaryl boronic acids is their susceptibility to protodeboronation, an undesired side reaction where the boronic acid group is cleaved by a proton source.[10][11] The "slow-release" strategy, where the active boronic acid is generated in situ from a more stable precursor like a boronate ester, can mitigate this issue by keeping the concentration of the vulnerable free boronic acid low.[11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 4: Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling

This protocol provides a self-validating, generalized procedure for the coupling of this compound with an aryl bromide. Researchers must optimize conditions for their specific substrates.

A. Materials and Reagents

-

This compound (1.2 - 1.5 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%; or Pd₂(dba)₃ with a phosphine ligand)[7][10]

-

Anhydrous base (e.g., K₂CO₃, Na₂CO₃, or KF, 2-3 equivalents)[8][10]

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME)[8][10]

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)

B. Step-by-Step Methodology

-

Inert Atmosphere Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.5 eq.), and the anhydrous base (3.0 eq.).

-

Causality: The use of excess boronic acid compensates for potential homocoupling or protodeboronation. The base is crucial for activating the boronic acid for the transmetalation step.[7]

-

-

Vessel Sealing and Purging: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times.

-

Causality: The Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation. Removing oxygen is critical for catalytic efficiency.

-

-

Reagent Addition: Add the palladium catalyst and ligand (if not using a pre-formed complex) against a positive flow of inert gas. Then, add the degassed solvent via syringe.

-

Causality: Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst.

-

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel.

C. Safety Precautions

-

This compound is classified with the GHS07 pictogram and H302 statement: "Harmful if swallowed".[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Palladium catalysts are toxic and should be handled in a fume hood.

-

Solvents like dioxane are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for all reagents before use.

Caption: A standardized workflow for a Suzuki-Miyaura coupling experiment.

Section 5: Strategic Value in Drug Discovery

The incorporation of the (6-(Dimethylamino)-4-methylpyridin-3-yl) moiety into a larger molecule can impart desirable physicochemical and pharmacological properties.

-

Modulation of Properties: The pyridine ring acts as a bioisostere for a phenyl ring but introduces a hydrogen bond acceptor (the nitrogen atom), which can be crucial for target engagement and improving solubility.

-

Pharmacokinetic Influence: The dimethylamino group is a basic handle that can be protonated at physiological pH, further enhancing aqueous solubility and potentially influencing membrane permeability and oral absorption.

-

Metabolic Stability: The methyl group can serve as a "metabolic blocker," preventing oxidation at that position and thereby increasing the compound's metabolic half-life.

Boronic acids themselves possess the unique ability to form reversible covalent bonds with diols, a feature exploited in the design of enzyme inhibitors (e.g., targeting serine proteases) and glucose sensors.[12][13] While this specific building block is primarily used to construct a larger molecule via the Suzuki reaction, the latent potential of the boronic acid functional group is an area of active research.[2][13]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 535934-70-4 [sigmaaldrich.com]

- 5. This compound [cymitquimica.com]

- 6. This compound | 535934-70-4 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 6-(Dimethylamino)-2-methylpyridine-3-boronic acid | 910054-74-9 | Benchchem [benchchem.com]

- 13. researchgate.net [researchgate.net]